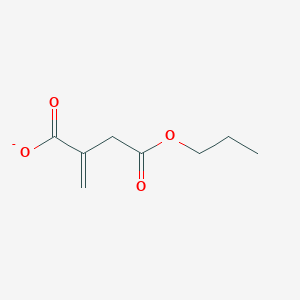

2-Methylidene-4-oxo-4-propoxybutanoate

Description

BenchChem offers high-quality 2-Methylidene-4-oxo-4-propoxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylidene-4-oxo-4-propoxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57718-10-2 |

|---|---|

Molecular Formula |

C8H11O4- |

Molecular Weight |

171.17 g/mol |

IUPAC Name |

2-methylidene-4-oxo-4-propoxybutanoate |

InChI |

InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

OTJFVOXCJRUNNV-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC(=O)CC(=C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propyl 2-Methylidene-4-oxobutanoate: Synthesis, Reactivity, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of propyl 2-methylidene-4-oxobutanoate, a functionalized γ-keto ester with significant potential in synthetic chemistry and drug development. While not extensively cataloged, its structure combines two key reactive motifs: an α,β-unsaturated ester (a Michael acceptor) and a γ-keto group. This guide elucidates the molecule's structural characteristics, proposes a viable synthetic pathway based on established organic chemistry principles, and delves into its anticipated reactivity. Furthermore, drawing parallels with structurally related compounds like itaconic acid derivatives, we explore its promising applications as a potential anti-inflammatory agent, offering valuable insights for researchers in medicinal chemistry and materials science.

Molecular Identification and Structural Elucidation

Propyl 2-methylidene-4-oxobutanoate is a compound whose name systematically describes its structure. It is the propyl ester of 2-methylidene-4-oxobutanoic acid. The core structure is a butanoate chain, with a propyl group forming the ester. Key functional groups include a ketone at the C4 position and a terminal double bond (a methylidene group) at the C2 position.

Chemical Identifiers

-

IUPAC Name: Propyl 2-methylidene-4-oxobutanoate

-

Molecular Formula: C₈H₁₂O₃

-

Molecular Weight: 156.18 g/mol

-

SMILES: CCCCOC(=O)C(=C)CC=O

-

InChI: InChI=1S/C8H12O3/c1-3-6-11-8(10)7(2)4-5-9/h5H,2-4,6H2,1H3

Structural Diagram

The chemical structure of propyl 2-methylidene-4-oxobutanoate highlights the spatial relationship between the electron-withdrawing ester and ketone functionalities, and the reactive α,β-unsaturated system.

Caption: 2D Structure of Propyl 2-Methylidene-4-oxobutanoate.

Synthesis Strategies

The synthesis of α-methylene-γ-keto esters like propyl 2-methylidene-4-oxobutanoate is not commonly described in a single-step fashion. However, a logical and efficient pathway can be designed by combining established synthetic methodologies. A plausible approach involves the α-methylenation of a corresponding γ-keto ester precursor. The Mannich reaction is a cornerstone method for introducing an aminomethyl group, which can then be eliminated to form the desired exocyclic double bond.[1][2][3]

Proposed Synthetic Pathway: Mannich Reaction and Elimination

This two-step sequence offers a reliable route starting from the readily accessible precursor, propyl 4-oxobutanoate.

Caption: Proposed synthetic workflow for propyl 2-methylidene-4-oxobutanoate.

Detailed Experimental Protocol

Objective: To synthesize propyl 2-methylidene-4-oxobutanoate from propyl 4-oxobutanoate.

Materials:

-

Propyl 4-oxobutanoate

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Dioxane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Mannich Condensation:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add propyl 4-oxobutanoate (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents).

-

Add anhydrous dioxane as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation of the Mannich Base (Intermediate):

-

Pour the cooled mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is the β-aminoketone (Mannich base).

-

-

Elimination to form the α-Methylene Group:

-

The crude Mannich base is often thermally unstable and can undergo elimination upon heating.

-

Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., toluene).

-

Heat the solution to reflux. The elimination of dimethylamine will occur, forming the desired α,β-unsaturated product. This step can also sometimes occur during distillation.

-

Monitor the formation of the product by TLC.

-

-

Final Purification:

-

After the elimination is complete, cool the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude propyl 2-methylidene-4-oxobutanoate by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of propyl 2-methylidene-4-oxobutanoate is dictated by the interplay of its two primary functional groups: the α,β-unsaturated ester and the γ-keto group. This dual functionality makes it a versatile synthon for a variety of chemical transformations.

Michael Addition

The electron-withdrawing nature of the propyl ester group polarizes the carbon-carbon double bond, making the β-carbon (C3) electrophilic. This renders the molecule an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.[4][5][6]

Caption: Generalized mechanism for the Michael addition to the title compound.

-

Causality: The stability of the resulting enolate intermediate, which is delocalized across the ester carbonyl, drives the reaction towards 1,4-addition rather than 1,2-addition to the ester carbonyl itself. This regioselectivity is a hallmark of α,β-unsaturated carbonyl compounds.

Reactions at the Ketone Carbonyl

The ketone at the γ-position (C4) behaves as a typical ketone, undergoing nucleophilic addition reactions with reagents such as Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄). The presence of two potential enolization sites (alpha to the ketone and alpha to the ester) can lead to regioselectivity challenges in base-catalyzed reactions.[7] Under kinetic control with a strong, non-nucleophilic base, deprotonation is expected to occur preferentially at the less sterically hindered α-carbon of the ketone.[7]

Diels-Alder and Other Pericyclic Reactions

The activated double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes, providing a route to complex cyclic structures.

Applications in Drug Development and Medicinal Chemistry

The structural motif of an α,β-unsaturated dicarboxylic acid ester is found in itaconic acid and its derivatives, which are known to possess significant anti-inflammatory properties.[8][9][10][11] Itaconate and its cell-permeable derivatives are emerging as promising candidates for treating a range of inflammatory diseases, including neurological disorders.[9][11]

Anti-inflammatory Potential

The electrophilic nature of the α-methylene group in propyl 2-methylidene-4-oxobutanoate makes it a potential covalent modifier of cysteine residues in proteins. This mechanism is analogous to that of itaconic acid and dimethyl fumarate (an approved drug for multiple sclerosis), which exert their anti-inflammatory effects by alkylating specific cysteine residues on proteins involved in inflammatory signaling pathways.[10][12]

Key potential mechanisms include:

-

Activation of the Nrf2 Pathway: Covalent modification of Keap1, a negative regulator of the transcription factor Nrf2, can lead to the upregulation of antioxidant and anti-inflammatory genes.[12]

-

Inhibition of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes like GAPDH through cysteine modification, thereby dampening the metabolic activity of pro-inflammatory immune cells.[10]

-

NLRP3 Inflammasome Inhibition: The structure may interfere with the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation.[9][10]

Caption: Potential mechanism of anti-inflammatory action via the Keap1-Nrf2 pathway.

The propyl ester group enhances the lipophilicity of the molecule compared to itaconic acid, which could improve cell permeability and bioavailability, making it an attractive scaffold for the design of novel anti-inflammatory drugs.

Conclusion

Propyl 2-methylidene-4-oxobutanoate represents a synthetically accessible and highly versatile chemical entity. Its dual functionality as a Michael acceptor and a γ-keto ester provides a rich platform for further chemical derivatization. Drawing from the well-established biological activity of structurally related itaconate derivatives, this molecule holds considerable promise as a lead compound for the development of new therapeutics targeting inflammatory pathways. The synthetic and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this and related α-methylene-γ-keto esters in drug discovery and beyond.

References

-

Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. PMC. [Link]

-

The anti-inflammatory effects of itaconate and its derivatives in neurological disorders. Cytokine & Growth Factor Reviews. [Link]

-

The role of itaconate in host defense and inflammation. Journal of Clinical Investigation. [Link]

-

Itaconic acid – from immune defense to a target in chronic disease. Biocrates. [Link]

-

Probing the mechanism of direct Mannich-type alpha-methylenation of ketoesters via electrospray ionization mass spectrometry. PubMed. [Link]

-

The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. Frontiers in Immunology. [Link]

-

Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. KOASAS. [Link]

-

Tandem Chain Extension-Homoenolate Formation: The Formation of α-Methylated-γ-Keto Esters. Organic Letters. [Link]

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. iScience. [Link]

-

A simple synthesis of alpha-methyl-gamma-keto acids. ResearchGate. [Link]

-

Tandem chain extension-homoenolate formation: the formation of alpha-methylated-gamma-keto esters. PubMed. [Link]

- Method for synthesizing 2-hydroxymethyl acrylate compound.

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. [Link]

-

Mannich Reaction. Science of Synthesis. [Link]

-

Mannich reaction. Wikipedia. [Link]

-

Mannich Reaction. YouTube. [Link]

-

Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. PMC. [Link]

-

Baylis–Hillman reaction. Wikipedia. [Link]

-

Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry. [Link]

-

Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

-

Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

- Method for synthesizing 2-hydroxypropyl methacrylate.

-

Michael Addition. YouTube. [Link]

-

Novel aprotic polar solvents for facile Baylis-Hillman reaction. Semantic Scholar. [Link]

-

Ch21: Michael reaction. University of Calgary. [Link]

-

Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. PMC. [Link]

-

Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses. [Link]

-

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. PubChem. [Link]

-

Michael Addition Reaction Mechanism. YouTube. [Link]

-

propyl 2-butenoate. Stenutz. [Link]

-

Ethyl 2-methyl-4-oxobutanoate. PubChem. [Link]

-

Cas 5834-84-4,propyl 4-(diethylamino)-4-oxobutanoate. LookChem. [Link]

-

Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link]

-

Propyl 4-amino-4-oxobut-2-enoate. PubChem. [Link]

-

2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

-

Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. MDPI. [Link]

-

Propyl 4-cyano-2-methylidenebut-3-enoate. PubChem. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - The role of itaconate in host defense and inflammation [jci.org]

- 11. Itaconic acid – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]

- 12. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]

Navigating the Isomeric Maze: A Technical Guide to 4-Propyl Itaconate and "Monopropyl Itaconate"

Foreword: The Imperative of Precision in Molecular Nomenclature

In the landscape of drug discovery and materials science, the precise identification of a molecule is paramount. Ambiguity in nomenclature can lead to irreproducible results, flawed interpretations of biological activity, and ultimately, the failure of promising research endeavors. This guide delves into the nuanced yet critical distinction between 4-propyl itaconate and the broader term "monopropyl itaconate." For researchers, scientists, and drug development professionals, understanding this difference is not merely a matter of semantics; it is a fundamental requirement for scientific integrity and the successful translation of research from the bench to impactful applications.

Itaconic Acid: A Bio-based Platform with Dual Functionality

Itaconic acid (2-methylenesuccinic acid) is a dicarboxylic acid of significant interest due to its bio-based origin and its versatile chemical structure. Produced through the fermentation of carbohydrates, it presents a sustainable alternative to petroleum-derived building blocks. Its key features are two carboxylic acid groups with distinct chemical environments, which is the crux of the nomenclature issue we will explore.

-

C1-Carboxyl Group: This carboxyl group is conjugated with the methylene double bond.

-

C4-Carboxyl Group: This carboxyl group is part of a saturated succinic acid-like backbone.

The differing electronic nature of these two carboxyl groups results in different reactivities, particularly in esterification reactions.

The Isomers: 1-Propyl Itaconate vs. 4-Propyl Itaconate

When itaconic acid is esterified with one equivalent of propanol, two possible isomeric products can be formed:

-

1-Propyl Itaconate: The propyl group is attached to the C1-carboxyl group.

-

4-Propyl Itaconate: The propyl group is attached to the C4-carboxyl group.

The term "monopropyl itaconate," without a numerical prefix, is inherently ambiguous as it could refer to either of these isomers or a mixture of both. In scientific literature and chemical catalogs, it is crucial to specify the position of the esterification to avoid confusion.

Chemical Structure and Properties

The location of the propyl ester group significantly influences the molecule's chemical and physical properties.

| Property | 1-Propyl Itaconate | 4-Propyl Itaconate |

| IUPAC Name | 2-Methylene-4-propoxy-4-oxobutanoic acid | 2-(Propoxycarbonylmethyl)acrylic acid |

| CAS Number | Not readily available | Not readily available |

| Chemical Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Key Structural Feature | Ester group conjugated with the double bond | Ester group on the saturated backbone |

The electronic and steric differences between the two isomers can affect their reactivity in polymerization, their interactions with biological targets, and their pharmacokinetic profiles.

Synonym Verdict: "Monopropyl Itaconate" is an Ambiguous Term, Not a Synonym for 4-Propyl Itaconate

Based on the principles of chemical nomenclature and evidence from scientific literature, "monopropyl itaconate" is not a synonym for "4-propyl itaconate." The term "4-propyl itaconate" specifically identifies the isomer where the propyl group is at the C4 position. In contrast, "monopropyl itaconate" is a general term that lacks the necessary precision for rigorous scientific communication.

While some contexts might use "monopropyl itaconate" with an implicit understanding of the intended isomer (often the more thermodynamically stable or synthetically accessible one), this is poor practice and should be avoided. Researchers should always use the specific nomenclature (1-propyl or 4-propyl) to ensure clarity and reproducibility. The literature frequently uses numerical designation for other monoesters of itaconic acid, such as 4-octyl itaconate[1][2][][4][5][6][7][8][9], 4-methyl itaconate[10][11][12], and 4-ethyl itaconate, further establishing the standard for precise naming[2][13]. The existence of distinct isomers like 1-methyl itaconate underscores the necessity of this specificity[10][14][11].

Practical Implications for Researchers

The distinction between 1-propyl and 4-propyl itaconate has significant practical consequences:

-

Drug Development: The biological activity of itaconate derivatives is highly dependent on their structure. For instance, cell-permeable derivatives of itaconic acid are being explored for their anti-inflammatory properties[9][15]. The specific isomer used in a study could be the difference between a potent therapeutic effect and inactivity. Using the ambiguous term "monopropyl itaconate" would make it impossible to compare results across different studies.

-

Polymer Chemistry: Itaconic acid and its esters are valuable monomers for creating bio-based polymers. The position of the ester group affects the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability.

-

Chemical Synthesis: The synthesis of itaconate monoesters can be challenging due to the potential for forming a mixture of isomers. Selective esterification of one carboxyl group over the other requires specific reaction conditions. Researchers aiming to synthesize a specific isomer must use analytical techniques to confirm the product's identity and purity.

Experimental Protocols

Synthesis of 4-Propyl Itaconate (Illustrative)

The selective synthesis of 4-propyl itaconate can be achieved through methods that favor the esterification of the less sterically hindered and non-conjugated C4 carboxyl group. One common approach involves the reaction of itaconic anhydride with propanol.

Step-by-Step Methodology:

-

Anhydride Formation: Itaconic acid is first converted to itaconic anhydride, typically by heating with a dehydrating agent like acetic anhydride.

-

Ring-Opening Esterification: The purified itaconic anhydride is then reacted with n-propanol. The nucleophilic attack of the alcohol preferentially occurs at the carbonyl group of the saturated carbon, leading to the formation of 4-propyl itaconate.

-

Purification: The product is then purified using techniques such as column chromatography or recrystallization to isolate the desired 4-propyl isomer from any unreacted starting materials or the 1-propyl isomer by-product.

Analytical Characterization to Differentiate Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between 1-propyl and 4-propyl itaconate.

-

¹H NMR: The chemical shifts of the methylene protons adjacent to the ester group and the vinyl protons will be different for the two isomers.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the propyl group will also be distinct for each isomer.

Visualization of Concepts

Chemical Structures

Caption: Chemical structures of Itaconic Acid, 4-Propyl Itaconate, and 1-Propyl Itaconate.

Conceptual Relationship

Caption: The ambiguous nature of "monopropyl itaconate".

Conclusion: A Call for Clarity

The terms "4-propyl itaconate" and "monopropyl itaconate" are not interchangeable. The former refers to a specific, well-defined chemical entity, while the latter is an ambiguous term that can lead to confusion and hinder scientific progress. As a community of researchers, scientists, and drug development professionals, we must adhere to precise nomenclature to ensure the integrity and reproducibility of our work. When dealing with mono-substituted derivatives of polyfunctional molecules like itaconic acid, specificity is not just a preference; it is a scientific necessity.

References

- Burdick, J. A., & Murphy, W. L. (Eds.). (2012). Biomaterials from Nature for Advanced Devices and Therapies. Wiley.

- Okkerse, C., & van Bekkum, H. (1999). From renewable resources to polymers. Green Chemistry, 1(2), 107-114.

- Mills, E. L., Ryan, D. G., Prag, H. A., Dikovskaya, D., Menon, D., Zaslona, Z., ... & O'Neill, L. A. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.

- El-Batal, A. I., & El-Sayed, A. M. A. (2014). Itaconic acid production by a novel thermotolerant fungus Aspergillus terreus A-5 isolated from Egyptian soil. Journal of Applied Sciences Research, 10(1), 12-20.

- Cunha, A. G., & Gandini, A. (2010). Turning polysaccharides into hydrophobic materials: a critical review. Part 2. Cellulose, 17(6), 1045-1065.

- Holladay, J. E., White, J. F., Bozell, J. J., & Johnson, D. K. (2007). Top value-added chemicals from biomass. Volume II—Results of screening for potential candidates from sugars and synthesis gas. Pacific Northwest National Lab.(PNNL)

-

A patent for the preparation of polyitaconic acid describes lower esters from monomethyl to monobutyl itaconate. While not a direct synonym, it highlights the use of the general term.[16]

-

The chemical structures of itaconate derivatives and isomers, including 4-octyl itaconate (4-OI) and 4-ethyl itaconate (4-EI) are shown in a research article.[1]

-

4-Octyl itaconate, dimethyl itaconate, and 4-ethyl itaconate have been used to mimic the biological effects of itaconate.[2]

-

A chemical supplier lists 4-Octyl itaconate with CAS number 3133-16-2.[]

-

A chemical supplier lists 4-Octyl Itaconate with CAS number 3133-16-2.[4]

-

PubChem entry for 4-Octyl itaconate with CAS 3133-16-2.[6]

-

A life sciences company sells Itaconic acid 4-octyl ester [4-Octyl Itaconate] with CAS 3133-16-2.[7]

-

A chemical supplier provides information on Monoethyl Itaconate, also listed as 4-ethyl Itaconate.[13]

-

A research article discusses the discovery of orally available prodrugs of itaconate, including 1-methyl itaconate and 4-methyl itaconate.[10]

-

A PubMed article on the discovery of orally available prodrugs of itaconate mentions 1-methyl itaconate and 4-methyl itaconate.[14]

-

An ACS publication on the discovery of orally available prodrugs of itaconate mentions 1-methyl itaconate and 4-methyl itaconate.[11]

-

A chemical supplier lists 4-METHYL ITACONATE and Monomethyl Itaconate with the same CAS number 7338-27-4.

-

A chemical supplier provides information on Monomethyl Itaconate, also listed as 4-methyl Itaconate.[12]

-

Research progress on itaconate discusses derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) for their cell permeability and anti-inflammatory effects.[15]

-

A research article discusses the use of 4-OI, an esterified form of itaconate, as an itaconate mimic due to its increased cell permeability.[9]

-

A chemical supplier lists 4-Octyl itaconate with CAS 3133-16-2.[5]

-

A chemical supplier lists 4-Octyl itaconate with synonyms including β-Monooctyl itaconate and 4-Octyl methylenesuccinate.

-

A chemical supplier provides information on 4-octyl Itaconate, a prodrug form of itaconate.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Itaconic acid - Wikipedia [en.wikipedia.org]

- 4. Medchemexpress LLC HY-112675 500mg , 4-Octyl Itaconate CAS:3133-16-2 Purity:>98%, | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Octyl itaconate | C13H21O4- | CID 71360202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. adipogen.com [adipogen.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 16. US3055873A - Preparation of polyitaconic acid - Google Patents [patents.google.com]

propyl hydrogen itaconate physical properties

This guide provides an in-depth technical analysis of Propyl Hydrogen Itaconate (PHI) , focusing on its physicochemical properties, synthesis, and applications in polymer science and immunometabolism.

Executive Summary

Propyl Hydrogen Itaconate (PHI) (also known as monopropyl itaconate) is an amphiphilic mono-ester of itaconic acid. It serves as a critical functional monomer in the synthesis of carboxylated polymers (e.g., nitrile rubbers, hydrogels) and has emerged as a potential cell-permeable derivative for immunomodulation, analogous to 4-octyl itaconate. Unlike the diester (dipropyl itaconate), PHI retains a free carboxylic acid group, conferring pH-sensitivity and hydrogen-bonding capability to its derivatives.

Chemical Identity & Structure

PHI exists primarily as two regioisomers depending on the synthesis route. The 4-propyl ester (beta-ester) is the thermodynamic product of itaconic anhydride ring-opening, while the 1-propyl ester (alpha-ester) requires specific enzymatic or protective-group chemistry.

| Feature | Detail |

| IUPAC Name | 4-O-propyl 2-methylidenebutanedioate (4-isomer) |

| Common Name | Propyl hydrogen itaconate; Monopropyl itaconate |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Key Functional Groups | |

| Isomer Dominance | 4-propyl isomer (typically >90% in thermal synthesis) |

Structural Visualization

The following diagram illustrates the chemical structure and the equilibrium between the 1-propyl and 4-propyl isomers.

Figure 1: Regioselective ring-opening of itaconic anhydride yielding predominantly 4-propyl itaconate.

Physical & Chemical Properties

Physical data for pure isolated PHI is less commonly reported than for methyl or butyl homologs. The values below represent a synthesis of experimental data and reliable predictive models based on homolog trends (Methyl MP: 85°C; Butyl MP: 42°C).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description | Source/Note |

| Physical State | Viscous liquid or low-melting waxy solid | Ambient Temp (25°C) |

| Melting Point | ~30–45°C (Predicted) | Trends with chain length |

| Boiling Point | >250°C (Decomposes) | High polarity prevents simple distillation |

| Density | ~1.12 – 1.15 g/cm³ | Estimated from homologs |

| Solubility (Water) | Moderate (Amphiphilic) | Soluble in warm water; precipitates on cooling |

| Solubility (Organic) | High | Ethanol, DMSO, Chloroform, Acetone |

| pKa (COOH) | ~3.85 | Similar to itaconic acid ( |

| LogP | ~1.2 | More lipophilic than itaconic acid (-0.[1]3) |

Spectroscopic Characterization (NMR)

The vinyl protons of the itaconate moiety are distinct and useful for monitoring polymerization or purity.

-

¹H NMR (CDCl₃, 250 MHz):

- 6.49 ppm (s, 1H, =CH H, trans to ester)

- 5.87 ppm (s, 1H, =CHH , cis to ester)

- 4.10 ppm (t, 2H, -OCH ₂-)

- 3.38 ppm (s, 2H, -CH ₂-COO-)

- 1.68 ppm (m, 2H, -CH₂CH ₂CH₃)

- 0.96 ppm (t, 3H, -CH₂CH ₃)

Synthesis Protocol

To ensure high purity and regioselectivity for the 4-isomer, a catalyst-free thermal ring-opening of itaconic anhydride is the preferred method.

Methodology: Thermal Ring-Opening

Objective: Synthesize 4-propyl hydrogen itaconate with >95% yield.

-

Reagents:

-

Itaconic Anhydride (1.0 eq) - Must be freshly recrystallized if hydrolyzed.

-

1-Propanol (1.2 eq) - Excess drives reaction.

-

Inhibitor: 4-methoxyphenol (MEHQ, 50-100 ppm) - Prevents radical polymerization.

-

-

Procedure:

-

Step 1: Charge itaconic anhydride into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Step 2: Add 1-propanol and MEHQ.

-

Step 3: Heat the mixture to 90–100°C for 4–6 hours. The solid anhydride will dissolve as it reacts.

-

Step 4 (Monitoring): Monitor via ¹H NMR (disappearance of anhydride peaks).

-

Step 5 (Purification): Remove excess propanol under reduced pressure (rotary evaporator). The product is typically obtained as a viscous oil that may crystallize upon standing at 4°C.

-

-

Validation:

-

Check acid number (titration with KOH) to confirm mono-ester formation.

-

Confirm absence of diester (TLC or GC-MS).

-

Applications & Mechanisms

A. Polymer Science (Functional Monomer)

PHI is used to introduce pendant carboxylic acid groups and propyl side chains into polymers.

-

Hydrogels: Copolymerization with acrylamide yields pH-sensitive hydrogels. The propyl group disrupts hydrogen bonding slightly compared to methyl esters, increasing swelling capacity in specific solvents.

-

Nitrile Rubber (XNBR): Used as a cure-site monomer. The free carboxyl group reacts with metal oxides (ZnO) or epoxy crosslinkers to improve abrasion resistance and adhesion.

B. Immunometabolism (Nrf2 Activation)

Like 4-octyl itaconate (4-OI), propyl hydrogen itaconate acts as an electrophilic immunomodulator. It alkylates cysteine residues on KEAP1, preventing Nrf2 degradation.

Mechanism of Action:

-

Cell Entry: The propyl ester increases lipophilicity, allowing passive diffusion across the plasma membrane.

-

Alkylation: The

-unsaturated bond undergoes a Michael addition with Cys-151 of KEAP1. -

Signaling: Nrf2 accumulates, translocates to the nucleus, and activates antioxidant genes (HMOX1, NQO1).

Figure 2: Mechanism of Nrf2 activation by Propyl Hydrogen Itaconate via KEAP1 alkylation.

References

-

Sajjad, H., et al. (2020).[2] Degradable Polyanhydride Networks Derived from Itaconic Acid. Polymer Chemistry.

-

Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature.

-

Lienkamp, K., et al. (2014). Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs). Chemistry - A European Journal.[3] (Contains NMR data for 4-propyl itaconate).

-

Blanco, M. D., et al. (1996). Poly(acrylamide-co-monopropyl itaconate) hydrogels: Synthesis and swelling behavior. Journal of Applied Polymer Science.

-

PubChem Compound Summary . Itaconic Acid.[4][2][5][6][7][8] (For homolog comparison).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2757127A1 - Crosslinking of carboxylated nitrile rubbers with crosslinking systems containing resol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-methylene-4-oxo-4-propoxybutanoic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-methylene-4-oxo-4-propoxybutanoic acid, a member of the α,β-unsaturated carbonyl-containing carboxylic acid family. While specific literature on this particular propoxy derivative is not extensively available, this document synthesizes information from closely related analogs and fundamental chemical principles to detail its nomenclature, a robust synthetic pathway, predicted physicochemical properties, and its potential applications in drug development. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this class of compounds and a framework for its further investigation.

Introduction and Nomenclature

The systematic IUPAC name for the topic compound is 2-methylene-4-oxo-4-propoxybutanoic acid . This name is derived by identifying the parent chain as butanoic acid, with a methylene (=CH₂) group at position 2, an oxo (=O) group at position 4, and a propoxy (-OCH₂CH₂CH₃) group also at position 4, indicating an ester functionality. The core structure, 2-methylene-4-oxobutanoic acid, is derived from itaconic acid, a bio-based platform chemical, highlighting the potential for sustainable sourcing of starting materials.

Derivatives of 2-methylene-4-oxobutanoic acid have garnered interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and antimicrobial activities. This guide will focus on the synthesis and potential utility of the propoxy ester derivative.

Synthesis and Characterization

The most direct and established route for the synthesis of 2-methylene-4-oxo-4-propoxybutanoic acid is through the ring-opening of itaconic anhydride with propanol. Itaconic anhydride, also known as 3-methylidenedihydrofuran-2,5-dione, is a readily available starting material produced from the fermentation of carbohydrates.

The reaction of itaconic anhydride with alcohols proceeds via a regioselective nucleophilic acyl substitution. The alcohol preferentially attacks the carbonyl carbon that is further from the electron-withdrawing methylene group.[1][2]

A detailed experimental protocol for the synthesis is provided below:

Experimental Protocol: Synthesis of 2-methylene-4-oxo-4-propoxybutanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic anhydride (1 equivalent) in an excess of dry n-propanol. The use of excess propanol serves as both the reactant and the solvent.

-

Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid can significantly increase the reaction rate.[3]

-

Reaction Conditions: The reaction mixture is heated to a gentle reflux (the boiling point of n-propanol is 97 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by following the disappearance of the itaconic anhydride starting material using infrared (IR) spectroscopy (loss of the characteristic anhydride C=O stretches around 1845 cm⁻¹ and 1760 cm⁻¹).

-

Work-up and Purification: Upon completion, the excess propanol is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 2-methylene-4-oxo-4-propoxybutanoic acid.

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a sextet for the propyl chain, a singlet for the methylene protons adjacent to the carbonyl group, and two singlets for the vinylic methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbons of the ester and the carboxylic acid, the sp² carbons of the methylene group, and the carbons of the propyl chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, a C=O stretch for the ester, and a C=C stretch for the methylene group.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Diagram of the Synthetic Workflow:

Sources

- 1. Itaconic anhydride - Wikipedia [en.wikipedia.org]

- 2. Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00623J [pubs.rsc.org]

- 3. Bio-synthesis of itaconic acid as an anti-crease finish for cellulosic fiber fabric - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Fate and Pharmacodynamics of Itaconate Ester Derivatives

Executive Summary

The "Prodrug" Fallacy and the Electrophilic Reality

Itaconate has emerged as a central immunometabolite, bridging the tricarboxylic acid (TCA) cycle and host defense.[1] Produced by the enzyme ACOD1 (IRG1) in activated macrophages, it exerts anti-inflammatory effects via Nrf2 activation and Succinate Dehydrogenase (SDH) inhibition. However, native itaconate is polar and cell-impermeable.[2] To study its biology, researchers utilize membrane-permeable ester derivatives: Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI) .[3]

Critical Technical Insight: While originally designed as prodrugs intended to hydrolyze intracellularly into native itaconate, accumulating evidence demonstrates that DMI and 4-OI are not passive delivery vehicles . They are distinct, potent electrophiles with unique metabolic fates and signaling profiles that often diverge from endogenous itaconate. This guide dissects the specific metabolic pathways, off-target alkylation events, and experimental considerations for using these derivatives in drug development and immunometabolism research.

Part 1: Chemical Biology & Reactivity[3]

Structure and Electrophilicity

All itaconate derivatives share an

-

Native Itaconate: Weak electrophile. Requires enzymatic proximity or high concentrations to modify targets.

-

DMI & 4-OI: The esterification of the carboxyl groups removes negative charge, significantly increasing lipophilicity and enhancing electrophilic reactivity .

-

Consequence: These esters alkylate proteins (e.g., KEAP1) and metabolites (Glutathione) much more aggressively than the native metabolite.

-

The Permeability Paradox

Native itaconate requires specific transporters (e.g., SLC13A3) which are often downregulated in inflammation. Esters bypass this by passive diffusion but must be hydrolyzed by intracellular esterases (e.g., carboxylesterases) to recapitulate "native" biology. Current data suggests this hydrolysis is inefficient or absent for DMI.

Part 2: Metabolic Fate & Bioactivation

Dimethyl Itaconate (DMI): The Glutathione Sink

Contrary to early assumptions, DMI is not metabolized into intracellular itaconate in macrophages.

-

Metabolic Blockade: Intracellular esterases fail to fully cleave the methyl groups to release the dicarboxylic acid.

-

Glutathione Conjugation: Due to its high reactivity, DMI rapidly conjugates with Glutathione (GSH), forming DMI-GSH adducts.

-

Physiological Outcome: This causes a rapid depletion of the cellular antioxidant pool (Electrophilic Stress), which—rather than SDH inhibition—drives the observed anti-inflammatory phenotype via Nrf2.

4-Octyl Itaconate (4-OI): The Lipophilic Surrogate

4-OI was developed to improve upon DMI.

-

Hydrolysis Status: 4-OI can be hydrolyzed to itaconate, but efficiency varies by cell type. In many experimental setups (e.g., resting BMDMs), it does not lead to significant intracellular accumulation of free itaconate.

-

Target Profile: Like DMI, 4-OI acts primarily as a cysteine-reactive electrophile.[4] It potently alkylates Cys151 on KEAP1 and Cys22 on GAPDH.

-

SDH Inhibition: Unlike native itaconate, 4-OI (and DMI) fails to inhibit SDH effectively in live cells because it does not generate sufficient free itaconate within the mitochondria to compete with succinate.

Comparative Metabolic Fate Table

| Feature | Native Itaconate | Dimethyl Itaconate (DMI) | 4-Octyl Itaconate (4-OI) |

| Cell Entry | Transporter-dependent (SLC13A3) | Passive Diffusion | Passive Diffusion |

| Intracellular Hydrolysis | N/A | No (Remains esterified) | Partial/Low (Context dependent) |

| SDH Inhibition | Potent (Accumulates Succinate) | None | Negligible |

| Nrf2 Activation | Weak/Moderate | Strong (High Electrophilicity) | Strong (High Electrophilicity) |

| GSH Depletion | Low | High (Forms Adducts) | Moderate |

| Key Mechanism | Metabolic inhibition (SDH) | Electrophilic Stress | Electrophilic Stress + Alkylation |

Part 3: Signaling Pathways & Mechanisms

The Nrf2/KEAP1 Axis (Dominant in Esters)

Both DMI and 4-OI activate the Nrf2 antioxidant pathway independent of ACOD1/IRG1 expression.

-

Entry: Ester enters cytosol.

-

Alkylation: The

-unsaturated bond alkylates Cysteine 151, 273, and 288 on KEAP1 (Kelch-like ECH-associated protein 1).[5] -

Stabilization: KEAP1 releases Nrf2.

-

Transcription: Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE), inducing Hmox1, Nqo1, and Gclc.

The SDH Axis (Dominant in Native Itaconate)

Native itaconate acts as a competitive inhibitor of Succinate Dehydrogenase (Complex II).

-

Binding: Itaconate mimics succinate but cannot be dehydrogenated.

-

Metabolic Rewiring: This blocks the TCA cycle, causing Succinate accumulation .

-

Consequence: Inhibits ROS generation from Reverse Electron Transport (RET) and limits IL-1

production. Crucially, DMI and 4-OI do not replicate this succinate surge.

Visualization of Divergent Pathways

The following diagram illustrates the distinct biological fates of the native metabolite versus its ester derivatives.

Caption: Divergent metabolic fates. DMI and 4-OI act primarily as electrophiles on KEAP1/GSH in the cytosol, while native Itaconate targets mitochondrial SDH. DMI is not converted to Itaconate.

Part 4: Experimental Protocols

Validating Target Engagement

To ensure scientific integrity, researchers must distinguish between the electrophilic effects of the ester and the metabolic effects of itaconate.

Protocol A: Assessing Nrf2 Activation (Western Blot)

Purpose: Confirm electrophilic engagement of KEAP1.

-

Cell System: Mouse Bone Marrow-Derived Macrophages (BMDMs).

-

Seeding:

cells/well in 6-well plates. -

Treatment:

-

Incubation: 3 hours (Nrf2 protein is unstable; early timepoints are critical).

-

Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

-

Readout: Blot for Nrf2 (approx. 100kDa) and HO-1 (downstream target).[8]

-

Expected Result: Strong induction by 4-OI/DMI; weak/no induction by Native Itaconate at equivalent low doses.

-

Protocol B: Assessing SDH Inhibition (Seahorse Flux Analysis)

Purpose: Determine if the ester is truly acting as a metabolic inhibitor (prodrug success).

-

Instrument: Agilent Seahorse XFe96.

-

Assay: Mito Stress Test.

-

Treatment: Pre-treat cells with 4-OI (

) for 3 hours. -

Injection: Oligomycin, FCCP, Rotenone/Antimycin A.

-

Analysis:

-

Look for changes in Oxygen Consumption Rate (OCR) .

-

Validation: Native Itaconate (permeabilized cells) or Dimethyl Malonate (positive control) will suppress OCR.

-

Critical Check: If 4-OI does not suppress basal respiration or maximal respiration significantly compared to vehicle, it has not hydrolyzed sufficiently to inhibit SDH.

-

Protocol C: Metabolomics (LC-MS)

Purpose: Quantify intracellular hydrolysis vs. adduct formation.

-

Extraction: Cold 80% Methanol (-80°C).

-

Standard:

-Itaconate internal standard. -

Target Analytes:

-

Interpretation: High levels of DMI-GSH and low Free Itaconate indicate the "Electrophilic Stress" mechanism is dominant.

Part 5: References

-

Mills, E. L., et al. (2018).[11] "Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1."[3][5][11][12][13][14] Nature. Link

-

Bambouskova, M., et al. (2018).[4] "Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis."[2][8] Nature. Link

-

Swain, A., et al. (2020).[4][15] "Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages."[16] Nature Metabolism. Link

-

ElAzzouny, M., et al. (2017). "Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly."[1][16][14][17][18] Journal of Biological Chemistry. Link

-

Liao, S. T., et al. (2019). "4-Octyl Itaconate Inhibits Aerobic Glycolysis by Targeting GAPDH to Exert Anti-Inflammatory Effects." Nature Communications.[14] Link

Sources

- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Differential Effects of Itaconate and its Esters on the Glutathione and Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms underlying the therapeutic effects of 4-octyl itaconate in treating sepsis based on network pharmacology and molecular docking [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Octyl-Itaconate and Dimethyl Fumarate Inhibit COX2 Expression and Prostaglandin Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms underlying the therapeutic effects of 4-octyl itaconate in treating sepsis based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Selective Monoesterification of Itaconic Acid with Propanol: Mechanisms, Methodologies, and Analytical Validation

Introduction & Context

Itaconic acid (IA) is a highly versatile, bio-renewable dicarboxylic acid featuring an α,β-unsaturated double bond. In polymer chemistry and drug development, IA is frequently utilized to synthesize functional monomers, UV-curable resins, and immunomodulatory prodrugs [3]. However, the presence of two carboxylic acid groups often leads to unwanted cross-linking or diesterification during synthesis. Achieving selective monoesterification—specifically targeting the formation of 4-propyl itaconate (β-propyl itaconate)—is critical for generating asymmetrically disubstituted derivatives [2].

This application note provides a comprehensive, self-validating guide to the regioselective esterification of itaconic acid with n-propanol, detailing both direct catalytic and anhydride-mediated pathways.

Mechanistic Causality: The Basis of Regioselectivity

To ensure reproducible results, it is vital to understand why these protocols work. Itaconic acid possesses two non-equivalent carboxyl groups:

-

C1 (α-carboxyl): Conjugated directly to the vinyl double bond.

-

C4 (β-carboxyl): Separated from the double bond by a methylene bridge, giving it aliphatic character.

The regioselectivity of the esterification is governed by the mesomeric effect . The electron-withdrawing nature of the conjugated double bond significantly decreases the electron density and nucleophilic susceptibility of the C1 carboxyl carbon. Conversely, the C4 carboxyl remains highly reactive [1].

When utilizing the anhydride intermediate pathway, the nucleophilic attack of n-propanol occurs exclusively at the C4 carbonyl of itaconic anhydride because it is less sterically hindered and more electrophilic than the conjugated C1 carbonyl [2, 4].

Reaction Pathways Visualization

The following diagram illustrates the two primary synthetic routes to achieve 4-propyl itaconate: Direct Fischer Esterification (Pathway A) and Anhydride Ring-Opening (Pathway B).

Synthetic pathways for the regioselective monoesterification of itaconic acid.

Experimental Protocols

Self-Validating System Note: Both protocols are designed to prevent the formation of the diester (dipropyl itaconate). Pathway A relies on kinetic control at room temperature, while Pathway B relies on the inherent structural bias of the anhydride ring.

Protocol A: Direct Regioselective Esterification (PTSA-Catalyzed)

This method is a facile, non-enzymatic approach that utilizes p-toluenesulfonic acid (PTSA) to drive the reaction without excessive heat, thereby preventing diesterification [1].

-

Setup: In a 250 mL round-bottom flask, suspend 10.0 g (76.8 mmol) of itaconic acid in 100 mL of anhydrous n-propanol.

-

Catalysis: Add a catalytic amount of PTSA monohydrate (approx. 150 mg, 0.79 mmol).

-

Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 12–16 hours. Causality Note: Avoiding reflux is critical; refluxing itaconic acid in alcohol for extended periods will force the reaction toward the diester [1].

-

Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, stained with KMnO4). The monoester will appear as a new spot with a higher Rf than the baseline diacid.

-

Workup: Concentrate the mixture under reduced pressure to remove excess n-propanol. Dissolve the crude residue in ethyl acetate (150 mL) and wash with distilled water (3 × 50 mL) to remove residual PTSA and unreacted diacid.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 4-propyl itaconate.

Protocol B: Anhydride-Mediated Ring Opening

This two-step method is highly preferred when absolute regiochemical purity is required, such as in the synthesis of Synthetic Mimics of Antimicrobial Peptides (SMAMPs)[2].

-

Dehydration to Anhydride: Reflux itaconic acid (10.0 g) in acetic anhydride (15 mL) for 2 hours. Cool the mixture and evaporate the acetic acid/anhydride under vacuum to isolate itaconic anhydride as a crystalline solid [4].

-

Ring-Opening Setup: Dissolve the itaconic anhydride (8.0 g, 71.4 mmol) in a large excess of anhydrous n-propanol (80 mL).

-

Reaction: Heat the mixture to 65–70 °C for 4–6 hours under a nitrogen atmosphere. Causality Note: This specific temperature range provides the activation energy necessary for the alcohol to attack the C4 carbonyl while preventing thermal degradation or cross-linking of the vinyl groups [2].

-

Workup: Remove the excess n-propanol via rotary evaporation. The resulting viscous oil is crude 4-propyl itaconate, which can be purified by recrystallization or flash column chromatography if necessary.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two methodologies to assist in workflow selection.

| Metric | Protocol A (Direct PTSA) | Protocol B (Anhydride Route) |

| Typical Yield | 75 - 85% | 85 - 95% |

| Regioselectivity (C4:C1) | ~ 9:1 | > 99:1 |

| Reaction Time | 12 - 16 hours | 6 - 8 hours (total) |

| Temperature | Room Temperature | Reflux (Step 1), 65-70 °C (Step 2) |

| Primary Byproducts | Dipropyl itaconate (trace), Unreacted IA | Acetic acid (easily removed) |

| Best Use Case | Large-scale, rapid screening | High-purity pharmaceutical intermediates |

Analytical Validation (¹H-NMR)

To ensure the trustworthiness of the synthesis, structural validation via ¹H-NMR (CDCl₃, 250/400 MHz) is mandatory.

-

Vinyl Protons: The presence of two distinct singlets at roughly δ 6.49 ppm and δ 5.80 ppm confirms that the double bond remains intact and did not undergo unwanted Michael addition or polymerization.

-

Methylene Bridge: The C4 methylene protons (-CH₂-) will appear as a singlet around δ 3.35 ppm.

-

Propyl Ester Integration: The successful attachment of the propyl group is verified by a triplet at δ 4.10 ppm (-O-CH₂-), a multiplet at δ 1.65 ppm (-CH₂-), and a triplet at δ 0.95 ppm (-CH₃).

-

Causality of Shift: If the esterification incorrectly occurred at the C1 position, the chemical shift of the vinyl protons would be noticeably altered due to the change in the electronic environment of the conjugated system. The stability of the vinyl shifts confirms C4 selectivity[2].

References

- Title: An Efficient and Regiospecific Esterification of Dioic Acids Using PTSA Source: Indian Journal of Chemistry, Section B URL: [1]

- Title: Synthesis and Bioactivity of Polymer-Based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made from Asymmetrically Disubstituted Itaconates Source: Chemistry - A European Journal URL: [2]

- Title: Discovery of Orally Available Prodrugs of Itaconate and Derivatives Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [3]

- Title: Degradable Polyanhydride Networks Derived from Itaconic Acid Source: RSC Advances URL: [4]

free radical copolymerization of monopropyl itaconate with acrylamide

An Application Note and Protocol for the Free Radical Copolymerization of Monopropyl Itaconate with Acrylamide

Authored by a Senior Application Scientist

Introduction: Harnessing Synergy in Polymer Chemistry

The copolymerization of monopropyl itaconate (MPI) and acrylamide (AM) represents a fascinating and highly versatile approach to synthesizing functional polymers with tunable properties. Itaconic acid and its derivatives, such as MPI, are bio-based monomers that introduce carboxylic acid groups into the polymer backbone, offering pH-responsiveness and sites for further functionalization. Acrylamide, a well-established monomer, imparts hydrophilicity and hydrogen bonding capabilities to the resulting copolymer. The combination of these two monomers through free radical copolymerization yields materials with a broad spectrum of potential applications, particularly in the biomedical and pharmaceutical fields, including drug delivery systems, hydrogels, and bioadhesives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of poly(MPI-co-AM). We will delve into the underlying reaction kinetics, provide a detailed experimental protocol, and discuss key characterization techniques to ensure the synthesis of well-defined copolymers with desired properties.

Reaction Kinetics and Mechanism: Understanding the Copolymerization Behavior

The free radical copolymerization of MPI and AM is governed by the relative reactivities of the two monomers towards the growing polymer radicals. This relationship is described by the Mayo-Lewis equation, which utilizes reactivity ratios (r1 and r2) to predict the composition of the copolymer based on the initial monomer feed ratio. The reactivity ratios for the MPI (M1) and AM (M2) system have been investigated, and understanding these values is crucial for controlling the microstructure of the resulting copolymer. For instance, if r1 > 1, the growing polymer chain with an MPI radical at its end prefers to add another MPI monomer, leading to a blocky structure. Conversely, if r1 < 1, it favors the addition of an AM monomer, promoting alternation.

The copolymerization is typically initiated by a thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to generate free radicals. The propagation step involves the sequential addition of monomer units to the growing radical chain. Termination of the growing chains can occur through combination or disproportionation.

Experimental Protocol: Synthesis of Poly(MPI-co-AM)

This protocol details the synthesis of a poly(MPI-co-AM) copolymer with a specific target composition. The molar feed ratio of the monomers can be adjusted to achieve different copolymer compositions.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Monopropyl Itaconate (MPI) | >98% | (e.g., Sigma-Aldrich) | Synthesized from itaconic acid and propanol. |

| Acrylamide (AM) | >99% | (e.g., Sigma-Aldrich) | Caution: Neurotoxin. Handle with care. |

| Azobisisobutyronitrile (AIBN) | 98% | (e.g., Sigma-Aldrich) | Recrystallize from methanol before use. |

| 1,4-Dioxane | Anhydrous | (e.g., Sigma-Aldrich) | Use as the polymerization solvent. |

| Diethyl Ether | Anhydrous | (e.g., Sigma-Aldrich) | Use for precipitation and purification. |

Step-by-Step Synthesis Procedure

-

Monomer and Initiator Preparation:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a predetermined molar ratio of MPI and AM in 50 mL of 1,4-dioxane. A typical starting point is a 1:1 molar ratio.

-

Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration). The exact amount can be varied to control the molecular weight of the resulting polymer.

-

-

Polymerization:

-

Purge the reaction mixture with dry nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Immerse the flask in a preheated oil bath at 60-70 °C to initiate the polymerization. The optimal temperature depends on the chosen initiator.

-

Allow the reaction to proceed for a specified time, typically 4-24 hours. The reaction time will influence the final monomer conversion and molecular weight.

-

-

Purification of the Copolymer:

-

After the desired reaction time, cool the flask to room temperature.

-

Precipitate the copolymer by slowly pouring the viscous reaction mixture into a beaker containing an excess of a non-solvent, such as diethyl ether, with vigorous stirring.

-

Collect the precipitated white solid by filtration.

-

Wash the precipitate multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Poly(MPI-co-AM).

Characterization of Poly(MPI-co-AM)

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its key properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to confirm the incorporation of both monomers into the copolymer chain.

-

Procedure: Record the FTIR spectra of the pure monomers (MPI and AM) and the final copolymer using KBr pellets or as a thin film on a salt plate.

-

Expected Results: The copolymer spectrum should exhibit characteristic peaks from both MPI and AM. Key peaks to look for include:

-

~1720 cm⁻¹: C=O stretching of the ester and carboxylic acid groups from MPI.

-

~1670 cm⁻¹: C=O stretching (Amide I) from AM.

-

~3200-3400 cm⁻¹: N-H stretching of the amide group from AM and O-H stretching from the carboxylic acid group of MPI.

-

The disappearance of the C=C stretching peaks from the monomers (~1630 cm⁻¹) indicates successful polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for determining the copolymer composition and microstructure.

-

Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility).

-

Analysis of ¹H NMR:

-

The composition of the copolymer can be calculated by integrating the characteristic proton signals of MPI and AM. For example, the protons of the propyl group in MPI can be compared to the protons of the amide group in AM.

-

-

Analysis of ¹³C NMR:

-

Provides detailed information about the sequence distribution of the monomers in the copolymer chain (i.e., whether the arrangement is random, alternating, or blocky).

-

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the copolymer.

-

Procedure: Dissolve the copolymer in a suitable mobile phase (e.g., THF or DMF with additives to prevent aggregation) and inject it into the GPC system.

-

Expected Results: The GPC chromatogram will provide a distribution of the molecular weights of the polymer chains. A narrow peak indicates a low PDI, suggesting a more controlled polymerization.

Summary of Characterization Data

| Technique | Information Obtained | Typical Results for Poly(MPI-co-AM) |

| FTIR | Confirmation of monomer incorporation and functional groups present. | Presence of characteristic peaks for C=O (ester/acid), C=O (amide), N-H, and O-H. Absence of C=C monomer peaks. |

| ¹H NMR | Determination of copolymer composition. | Integration of specific proton signals from MPI (e.g., -OCH₂-) and AM (e.g., -NH₂) allows for the calculation of the molar ratio of the monomers in the copolymer. |

| ¹³C NMR | Information on the microstructure and sequence distribution of the monomers. | Chemical shifts of the carbonyl and backbone carbons can reveal the presence of different monomer dyads and triads (e.g., MPI-MPI, MPI-AM, AM-AM), providing insight into the randomness or blockiness of the copolymer. |

| GPC | Molecular weight (Mw, Mn) and polydispersity index (PDI). | Mw and Mn can be tailored by adjusting initiator concentration and reaction time. PDI values are typically in the range of 1.5-2.5 for conventional free radical polymerization, indicating a relatively broad distribution of chain lengths. |

Applications in Drug Development

The unique combination of a pH-sensitive carboxylic acid group from MPI and a hydrophilic amide group from AM makes these copolymers highly attractive for various applications in drug delivery and biomedical engineering.

-

pH-Responsive Drug Delivery: The carboxylic acid groups of the MPI units can be deprotonated at physiological pH, leading to electrostatic repulsion and swelling of the polymer matrix. This property can be exploited for the targeted release of drugs in specific pH environments, such as the slightly alkaline conditions of the small intestine.

-

Hydrogel Formation: The hydrophilic nature of the acrylamide units, coupled with the potential for crosslinking through the carboxylic acid groups, allows for the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

-

Bioadhesion: The presence of hydrogen bonding groups (amides and carboxylic acids) can promote adhesion to biological tissues, making these copolymers suitable for developing mucoadhesive drug delivery systems that can prolong the residence time of a formulation at the site of absorption.

Conceptual Diagram: pH-Responsive Drug Release

Caption: pH-triggered drug release from a Poly(MPI-co-AM) matrix.

Conclusion

The free radical copolymerization of monopropyl itaconate and acrylamide offers a robust and adaptable platform for the synthesis of functional polymers with significant potential in the pharmaceutical sciences. By carefully controlling the reaction conditions and monomer feed ratios, researchers can tailor the properties of the resulting copolymers to suit specific applications, from controlled drug release to the development of advanced biomaterials. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of poly(MPI-co-AM) copolymers, empowering scientists to explore their full potential in drug development and beyond.

References

-

Reactivity Ratios in Copolymerization. (Source: Polymer Chemistry, 2nd Edition by Paul C. Hiemenz and Timothy P. Lodge, CRC Press) URL: [Link]

-

Synthesis and Characterization of Itaconic Acid-Based Polymers. (Source: Journal of Polymer Science Part A: Polymer Chemistry) URL: [Link]

-

Applications of pH-Responsive Polymers in Drug Delivery. (Source: Advanced Drug Delivery Reviews, Elsevier) URL: [Link]

-

Characterization of Polymers by NMR Spectroscopy. (Source: Principles of Polymerization, 4th Edition by George Odian, Wiley) URL: [Link]

-

Gel Permeation Chromatography for Polymer Molecular Weight Determination. (Source: Agilent Technologies Application Note) URL: [Link]

Application Notes & Protocols: Propyl Itaconate as a Functional Monomer in Nitrile Rubber

Introduction: Enhancing Nitrile Rubber Performance with Bio-Based Functionality

Nitrile Butadiene Rubber (NBR), a copolymer of acrylonitrile and butadiene, is a cornerstone elastomer in the automotive, aerospace, and industrial sectors.[1][2][3] Its commercial success is built upon its exceptional resistance to petroleum-based oils, fuels, and chemicals.[1][2][3] Standard NBR is typically synthesized via emulsion polymerization, a robust process that can be tailored to produce "hot" or "cold" polymers with varying degrees of chain branching and linearity.[3][4]

However, the increasing demands of modern applications—such as higher operating temperatures, improved interaction with advanced fillers like silica, and a growing imperative for sustainable materials—push the boundaries of conventional NBR. Functionalization of the polymer backbone offers a direct pathway to engineer next-generation properties.

This document details the use of propyl itaconate, a derivative of the bio-based platform chemical itaconic acid, as a functional ter-monomer in NBR.[5][6][7] The incorporation of propyl itaconate introduces pendant ester groups along the polymer chain. This modification is strategically designed to:

-

Enhance Filler Interaction: The polar ester groups can form strong interactions with polar fillers like silica, improving dispersion and reinforcement, which is key for developing "green" tires with lower rolling resistance.[5][8]

-

Modify Polarity and Swelling: Adjusting the polymer's overall polarity can fine-tune its resistance to specific oils and solvents.

-

Introduce Reactive Sites: The ester group provides a potential site for post-polymerization modification, opening avenues for advanced crosslinking chemistries.

-

Increase Bio-Based Content: Utilizing a monomer derived from fermentation processes contributes to the development of more sustainable elastomer products.[9]

These application notes provide a comprehensive guide for researchers and material scientists, covering the synthesis, characterization, and performance evaluation of Propyl Itaconate-Functionalized Nitrile Rubber (PI-NBR).

Synthesis of Propyl Itaconate-Functionalized NBR (PI-NBR)

The most effective method for synthesizing PI-NBR is through "cold" redox-initiated emulsion polymerization. This technique is conducted at low temperatures (e.g., 5-15°C), which minimizes chain branching, leading to polymers with superior mechanical properties.[3][10] The redox initiator system generates free radicals at these low temperatures, enabling efficient polymerization.[5][11]

Causality Behind Experimental Choices

-

Emulsion System: Emulsion polymerization is the industrial standard for NBR. It allows for excellent heat management, control over molecular weight, and produces a latex that is convenient for post-processing.[4][10][12]

-

Redox Initiation: A redox system (an oxidizing agent and a reducing agent) is crucial for achieving a practical polymerization rate at low temperatures. This is essential for producing the preferred linear polymer architecture of "cold" NBR.[5][10]

-

Inert Atmosphere: Free-radical polymerization is highly susceptible to inhibition by oxygen. Therefore, purging the reactor with an inert gas like nitrogen is a non-negotiable step to ensure reaction initiation and propagation.

-

Chain Transfer Agent: A mercaptan-based chain transfer agent is used to regulate the polymer's molecular weight. Without it, the molecular weight could become excessively high, leading to a material that is difficult to process.[13]

-

Shortstopping: The polymerization is terminated before full conversion to prevent gel formation and to ensure a more uniform polymer structure. A shortstop agent rapidly consumes any remaining free radicals.[5]

-

Antioxidant Addition: The unsaturated double bonds from the butadiene units in the polymer backbone are susceptible to oxidation, especially during drying and storage. Adding an antioxidant to the latex is a critical step for ensuring long-term stability.[12]

Experimental Workflow Diagram

Caption: Workflow for the emulsion polymerization of PI-NBR.

Detailed Protocol: Emulsion Terpolymerization

Materials & Reagents:

| Component | Function | Example |

| Acrylonitrile (ACN) | Monomer | - |

| 1,3-Butadiene (Bd) | Monomer | - |

| Propyl Itaconate (PI) | Functional Monomer | - |

| Deionized Water | Dispersion Medium | - |

| Emulsifier | Stabilizes Latex | Rosin acid soap |

| Chain Transfer Agent (CTA) | Controls Molecular Weight | tert-Dodecyl mercaptan (t-DDM) |

| Oxidizing Agent | Redox Initiator | p-Menthane hydroperoxide (PMH) |

| Reducing Agent | Redox Initiator | Sodium formaldehyde sulfoxylate (SFS) |

| Activator | Redox Initiator | Ferrous sulfate, EDTA |

| Shortstop Agent | Terminates Polymerization | Hydroxylamine sulfate |

| Antioxidant | Stabilizes Polymer | Wingstay™ L or similar |

| Coagulant | Breaks Emulsion | Calcium chloride solution or H₂SO₄ |

Protocol Steps:

-

Reactor Preparation: Thoroughly clean and dry a pressure-rated polymerization reactor equipped with a mechanical stirrer and a temperature control jacket.

-

Inerting: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all traces of oxygen. Maintain a slight positive nitrogen pressure throughout the reaction.

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the emulsifier and any buffers in deionized water.

-

Monomer Phase Preparation: In a chilled, sealed vessel, prepare the monomer phase by blending the required amounts of acrylonitrile, propyl itaconate, and the chain transfer agent.

-

Charging the Reactor:

-

Transfer the aqueous phase to the reactor.

-

Begin stirring and cool the reactor to the target polymerization temperature (e.g., 5°C).

-

Add the liquid monomer phase (ACN, PI, CTA).

-

Add the liquefied butadiene (Bd) monomer.

-

Allow the mixture to equilibrate for 15-20 minutes to form a stable pre-emulsion.[5]

-

-

Initiation: Sequentially add the components of the redox initiator system (e.g., activator solution, followed by the reducing agent, and finally the oxidizing agent). The exact order and amounts should be optimized for the specific system.

-

Polymerization: Monitor the reaction progress by observing the pressure drop (due to monomer consumption) and/or by periodically taking samples to measure the total solids content. Maintain the temperature at 5 ± 1°C.

-

Termination: When the desired monomer conversion is reached (typically 70-80%), inject the shortstop solution into the reactor to quench the polymerization. Allow it to mix for 15 minutes.

-

Stabilization: Inject an aqueous slurry or emulsion of the antioxidant into the latex and mix thoroughly.

-

Monomer Removal: Transfer the latex to a stripping vessel to remove unreacted monomers under vacuum, which is crucial for safety and product quality.

-

Coagulation and Recovery:

-

Transfer the stabilized latex to a coagulation tank containing hot water and a stirred coagulant solution (e.g., aqueous CaCl₂ or acidified brine).[12]

-

The latex will break, and the polymer will precipitate as a slurry of fine crumbs.

-

-

Washing and Drying:

-

Filter the slurry to separate the rubber crumb from the serum (aqueous phase).[12]

-

Wash the crumb repeatedly with fresh water to remove residual emulsifiers and salts.

-

Dry the washed crumb in a circulating air oven at 60-70°C to a constant weight.

-

Characterization of PI-NBR

Thorough characterization is essential to confirm the successful incorporation of propyl itaconate and to understand its impact on the material's properties.

Structural Confirmation and Composition

Caption: Workflow for the physicochemical characterization of PI-NBR.

Protocol 1: FTIR Spectroscopy

-

Dissolve a small amount of dried PI-NBR in a suitable solvent (e.g., chloroform).

-

Cast a thin film onto a KBr salt plate by allowing the solvent to evaporate completely.

-

Acquire the infrared spectrum.

-

Analysis: Look for characteristic absorption bands:

-

~2237 cm⁻¹: C≡N stretching from the acrylonitrile unit.

-

~1735 cm⁻¹: C=O stretching from the propyl itaconate ester group.

-

~970 cm⁻¹: C-H out-of-plane bending for trans-1,4-butadiene units.

-